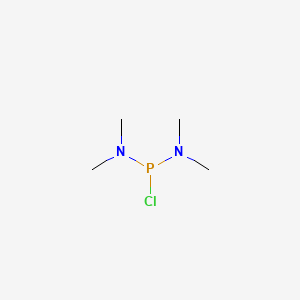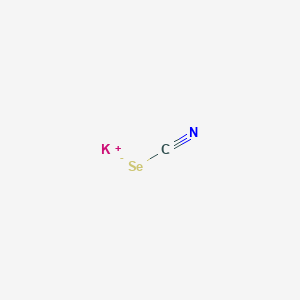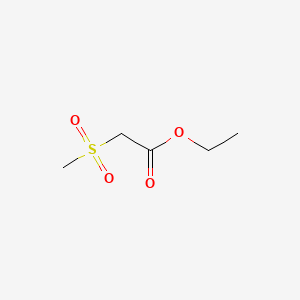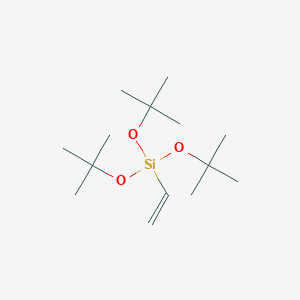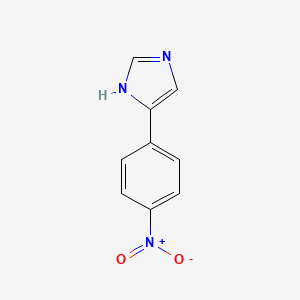
4-(4-Nitrophenyl)-1H-imidazole
Overview
Description
4-Nitrophenyl compounds are typically characterized by a phenyl ring (a ring of six carbon atoms) with a nitro group (-NO2) attached . They are often used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of 4-nitrophenyl compounds often involves the use of catalytic reduction . For instance, the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .Molecular Structure Analysis
The molecular structure of 4-nitrophenyl compounds typically includes a phenyl ring with a nitro group attached . The exact structure would depend on the specific compound and the other groups attached to the molecule.Chemical Reactions Analysis
4-Nitrophenyl compounds are often involved in reduction reactions. For example, the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a commonly studied reaction .Scientific Research Applications
Esterase and Lipase Activity Assays
The “4-Nitrophenyl” group is used in substrates for assays that measure esterase and lipase activity. These enzymes are crucial for various biological processes, including digestion and metabolism. The compound “4-(4-Nitrophenyl)-1H-imidazole” could potentially serve as a substrate in similar assays due to its structural similarity, providing insights into enzyme kinetics and inhibitor screening .
Medicinal Chemistry Precursor
Compounds with the “4-Nitrophenyl” moiety have been utilized as precursors in medicinal chemistry, contributing to the development of drugs with antidiabetic, antimigraine, kinase inhibition, reverse transcriptase inhibition, and antibiotic properties. The imidazole ring in “4-(4-Nitrophenyl)-1H-imidazole” adds another dimension for potential medicinal applications due to its presence in many biologically active molecules .
Radiofluorination Synthons
The use of “4-Nitrophenyl” activated esters for preparing radiofluorination synthons has been documented. These synthons are valuable in positron emission tomography (PET) imaging for diagnostic purposes. The compound could be explored for creating novel PET imaging agents due to its nitrophenyl group .
Selective Formylation Reagent
Similar nitrophenyl compounds have been employed as selective reagents for formylation reactions, particularly in amino acids and peptides. “4-(4-Nitrophenyl)-1H-imidazole” might be investigated for its potential as a formylation reagent, which is a key step in peptide synthesis .
Chromogenic Substrate for Phosphatases
The “4-Nitrophenyl” group is part of chromogenic substrates used to determine acid and alkaline phosphatase levels. These enzymes play significant roles in phosphorylation processes within cells. The subject compound could be used to develop new substrates for phosphatase assays .
Mechanism of Action
Target of Action
Similar compounds such as 4-nitrophenyl phosphate have been shown to interact with enzymes like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 .
Mode of Action
It’s worth noting that nitrophenol compounds often undergo reduction reactions, transforming into less toxic amino compounds . This process typically involves a catalyst that facilitates the reaction through various transition states, leading to a mechanism with lower activation energy .
Biochemical Pathways
The reduction of nitrophenol compounds is a universally accepted model catalytic reaction . This process can be monitored using UV-visible spectroscopic techniques, allowing for the easy measurement of kinetic parameters .
Result of Action
It’s known that the reduction of nitrophenol compounds results in the formation of less toxic amino compounds .
Action Environment
It’s known that the catalytic reduction of nitrophenol compounds can be influenced by the size and structure of the catalyst, the structural chemistry of the active nanoparticles, the reconstruction of the nanoparticle surface, and the functions of diffusion .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-nitrophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-5-10-6-11-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLBIRUBMLUNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358702 | |
| Record name | 4-(4-Nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663386 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Nitrophenyl)-1H-imidazole | |
CAS RN |
38980-93-7 | |
| Record name | 5-(4-Nitrophenyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38980-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



